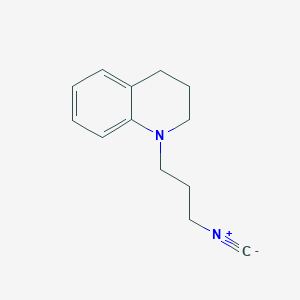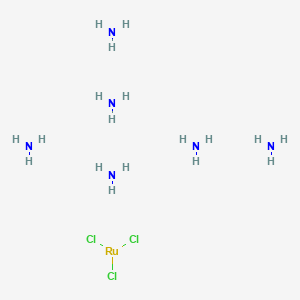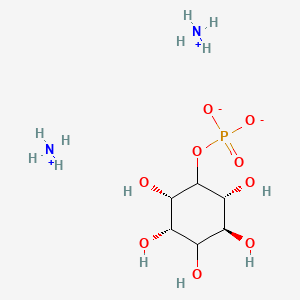
D-Myo-Inositol-4-phosphate ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical identifier “69256-52-6 free base” is known as D-myo-Inositol 4-monophosphate ammonium salt. It belongs to the inositol phosphate molecular family and has a molecular formula of C₆H₁₃O₉P•xNH₃. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol 4-monophosphate ammonium salt involves the phosphorylation of myo-inositol. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl₃) or phosphoric acid (H₃PO₄) under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol 4-monophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol polyphosphates.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Inositol polyphosphates.
Reduction: Myo-inositol.
Substitution: Various inositol derivatives depending on the substituent introduced.
Scientific Research Applications
D-myo-Inositol 4-monophosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates and other derivatives.
Biology: Plays a role in cellular signaling pathways and is used to study inositol phosphate metabolism.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. In cellular signaling, it acts as a secondary messenger, modulating various biological processes. The phosphate group is crucial for its binding to target proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- D-myo-Inositol 1-monophosphate dipotassium salt
- D-myo-Inositol 1,4,5-trisphosphate trisodium salt
- D-myo-Inositol 1,3,4,5-tetrakis (phosphate) ammonium salt
Uniqueness
D-myo-Inositol 4-monophosphate ammonium salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This distinct structural feature imparts unique biochemical properties and makes it valuable for studying specific signaling pathways and metabolic processes .
Properties
Molecular Formula |
C6H19N2O9P |
|---|---|
Molecular Weight |
294.20 g/mol |
IUPAC Name |
diazanium;[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;;/h1-11H,(H2,12,13,14);2*1H3/t1?,2-,3-,4-,5+,6?;;/m0../s1 |
InChI Key |
HULWABRHGYHABN-FGPSAQHISA-N |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)([O-])[O-])O)O.[NH4+].[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)


![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
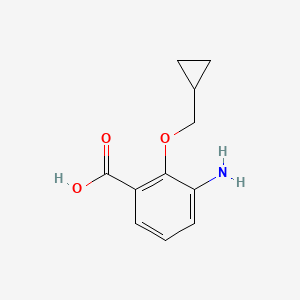
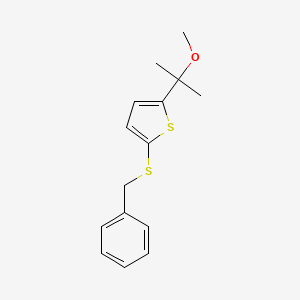
![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)


![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
